![molecular formula C10H6BrNO3 B1409734 Methyl 5-bromo-2-cyano-3-formylbenzoate CAS No. 1805407-46-8](/img/structure/B1409734.png)
Methyl 5-bromo-2-cyano-3-formylbenzoate
Overview
Description
“Methyl 5-bromo-2-cyano-3-formylbenzoate” is likely a complex organic compound containing a benzoate group (a benzene ring with a carboxylate group), a bromine atom, a cyano group (-CN), and a formyl group (-CHO). The “methyl” prefix indicates the presence of a methyl group (-CH3) attached to the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the bromine, cyano, formyl, and methyl groups in the correct positions on the benzene ring. This could potentially be achieved through various organic reactions such as bromination, cyanation, formylation, and methylation .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzene ring at its core, with the various groups (bromo, cyano, formyl, and methyl) attached at the 5th, 2nd, 3rd, and 1st positions, respectively .Chemical Reactions Analysis
As an organic compound, “Methyl 5-bromo-2-cyano-3-formylbenzoate” would be expected to undergo various chemical reactions characteristic of its functional groups. For example, the bromine atom might make it susceptible to reactions such as nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar cyano and formyl groups might increase its solubility in polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 5-bromo-2-cyano-3-formylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c1-15-10(14)8-3-7(11)2-6(5-13)9(8)4-12/h2-3,5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYIFQKDQCQPTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1C#N)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-cyano-3-formylbenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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